molecular formula C23H21N3O3 B8042782 N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide

Cat. No.: B8042782
M. Wt: 387.4 g/mol
InChI Key: FSOGSBUQQSUZIZ-UHFFFAOYSA-N
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Description

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes multiple acetamido groups attached to a benzamide core.

Properties

IUPAC Name

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15(27)24-19-10-8-17(9-11-19)21-13-12-20(25-16(2)28)14-22(21)26-23(29)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOGSBUQQSUZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)NC(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by coupling reactions to introduce the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)acetamide: Similar structure but lacks the additional benzamide moiety.

    N-(2-acetamidophenyl)benzamide: Similar structure but with different positioning of the acetamido groups.

Uniqueness

N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide is unique due to its specific arrangement of acetamido groups and benzamide core, which may confer distinct biological activities and chemical properties compared to similar compounds .

Disclaimer and Information on In-Vitro Research Products

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